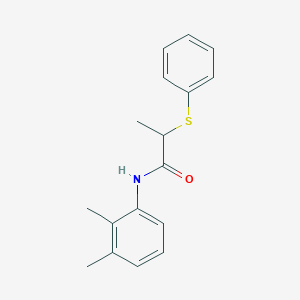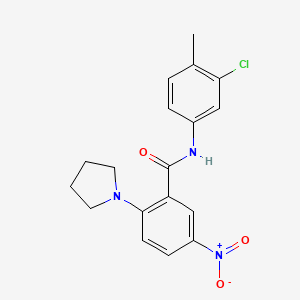![molecular formula C26H19N3O2S2 B4019244 N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B4019244.png)
N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide
Overview
Description
The interest in thiadiazole derivatives, including the specific compound , stems from their versatile chemical properties and potential applications. These compounds have been explored for their anticancer properties, ability to form high-performance conjugated polymers, and as intermediates in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves stepwise reactions, starting from simple precursors to achieve the desired complex structures. A common approach includes the alkylation of sulfur atoms followed by acylation of nitrogen atoms. For example, the synthesis of 2,2-dichloro derivatives involving thiadiazole and dichloroacetic acid moieties has been reported, employing a stepwise strategy for the construction of the molecule (Yushyn, Holota, & Lesyk, 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by their heterocyclic framework, which imparts specific electronic and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For instance, studies on similar compounds have revealed insights into their crystal structures and intramolecular interactions, highlighting the stability and geometric preferences of these molecules (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a variety of chemical reactions, including cycloadditions, cross-coupling reactions, and transformations under oxidative conditions. These reactions are crucial for modifying the thiadiazole core or introducing new functional groups to the molecule. For example, the synthesis of fluorine-containing thiadiazole derivatives through reactions with thiourea and β-diketones demonstrates the reactivity and versatility of these compounds (Joshi, Pathak, & Sharma, 1986).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. These properties are important for determining the compound's suitability for various applications, including pharmaceuticals and materials science. The characterization and analysis of these properties are essential for understanding the behavior of thiadiazole derivatives under different conditions.
Chemical Properties Analysis
Thiadiazole derivatives exhibit a range of chemical properties, including redox behavior, photophysical properties, and biological activity. Their electron-withdrawing or donating nature can be leveraged in designing molecules with desired electronic properties. Furthermore, some thiadiazole derivatives show promising biological activities, such as anticancer and antimicrobial effects, highlighting their potential as therapeutic agents (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[5-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S2/c30-23(19-11-12-22-20(15-19)14-18-8-4-5-9-21(18)22)16-32-26-29-28-25(33-26)27-24(31)13-10-17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,27,28,31)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYLKRPCDGDOSB-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=C(S4)NC(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=C(S4)NC(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol](/img/structure/B4019172.png)

![5,5'-(4-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4019178.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4019186.png)

![7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019212.png)

![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4019227.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)
![3-(benzylthio)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4019232.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019236.png)
![4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine](/img/structure/B4019260.png)
![N-isobutyl-1-(methoxymethyl)-N-[(3-methyl-2-thienyl)methyl]cyclobutanecarboxamide](/img/structure/B4019261.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4019274.png)